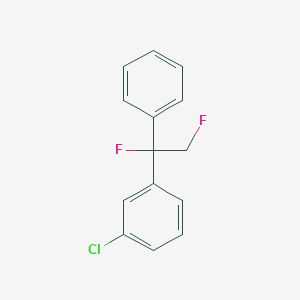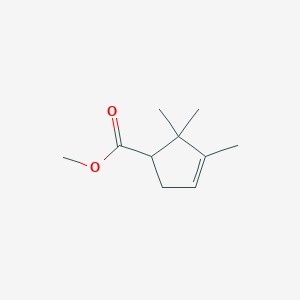
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate is a chemical compound with the molecular formula C10H16O2. It is a derivative of cyclopentene, featuring a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various materials.
Mechanism of Action
The mechanism of action of Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group is susceptible to nucleophilic attack, leading to the formation of carboxylic acids and alcohols. This reactivity is exploited in various chemical transformations and biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopent-3-ene-1-carboxylate: Similar structure but lacks the additional methyl groups.
Methyl 3-cyclopentene-1-carboxylate: Another related compound with a similar core structure.
Uniqueness
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate is unique due to the presence of three methyl groups, which influence its reactivity and physical properties. This structural feature distinguishes it from other cyclopentene derivatives and contributes to its specific applications in research and industry .
Properties
CAS No. |
61014-40-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-7-5-6-8(9(11)12-4)10(7,2)3/h5,8H,6H2,1-4H3 |
InChI Key |
HLOKTALAKNKDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


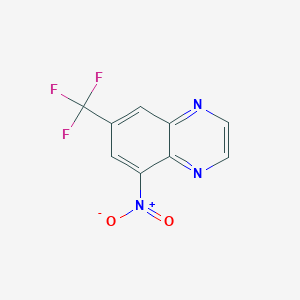


![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

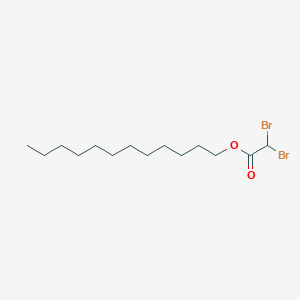




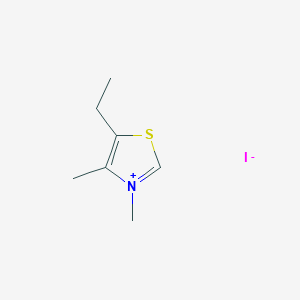

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
